1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea
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Overview
Description
N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is a complex organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl bromide with 1H-pyrazole to form 1-(4-fluorobenzyl)-1H-pyrazole. This intermediate is then reacted with 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl isothiocyanate under controlled conditions to yield the final thiourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorobenzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
- N-(4-chlorobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
- N-(4-bromobenzyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness
N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}THIOUREA is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both fluorobenzyl and trifluoromethyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20F4N6S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]thiourea |
InChI |
InChI=1S/C19H20F4N6S/c1-13-9-17(19(21,22)23)27-29(13)8-2-7-24-18(30)26-16-10-25-28(12-16)11-14-3-5-15(20)6-4-14/h3-6,9-10,12H,2,7-8,11H2,1H3,(H2,24,26,30) |
InChI Key |
BLEMBFGZBAAWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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